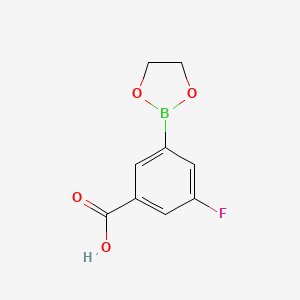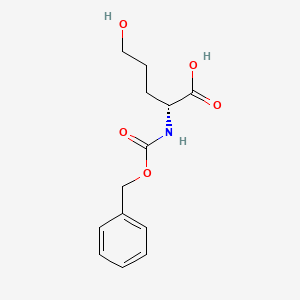
(R)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and a hydroxyl group on the fifth carbon of the pentanoic acid chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid typically involves the protection of the amino group of an amino acid precursor with a benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The hydroxyl group can be introduced via selective reduction of a corresponding keto intermediate using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: Formation of the corresponding keto acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free amino acid.
Applications De Recherche Scientifique
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. In biological systems, it may interact with enzymes or receptors, influencing their activity through competitive inhibition or activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid: The enantiomer of the compound, differing in the spatial arrangement of atoms.
®-2-(((Benzyloxy)carbonyl)amino)-4-hydroxypentanoic acid: Similar structure but with the hydroxyl group on the fourth carbon.
®-2-(((Benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Similar structure but with a keto group instead of a hydroxyl group.
Uniqueness
®-2-(((Benzyloxy)carbonyl)amino)-5-hydroxypentanoic acid is unique due to its specific chiral configuration and the presence of both a benzyloxycarbonyl protecting group and a hydroxyl group. This combination of features makes it particularly useful in selective peptide synthesis and as an intermediate in the preparation of bioactive molecules.
Propriétés
Formule moléculaire |
C13H17NO5 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
(2R)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C13H17NO5/c15-8-4-7-11(12(16)17)14-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,14,18)(H,16,17)/t11-/m1/s1 |
Clé InChI |
WVGZTPNRQRMWEM-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCO)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


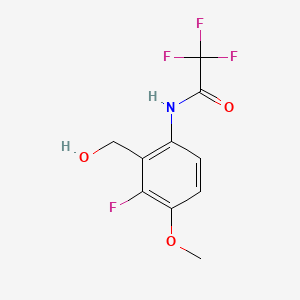
![Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate oxalate](/img/structure/B14020041.png)
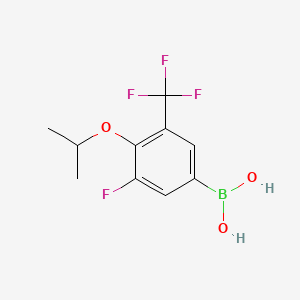

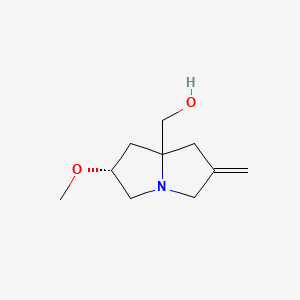
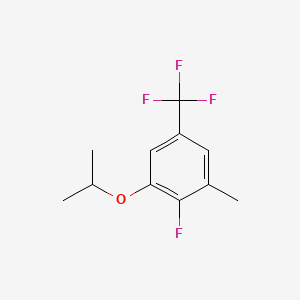
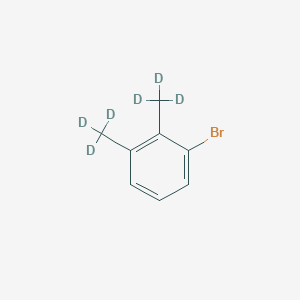
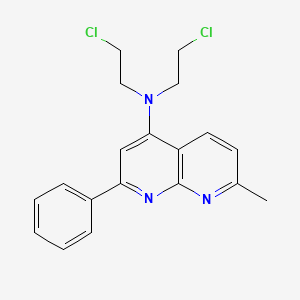
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)
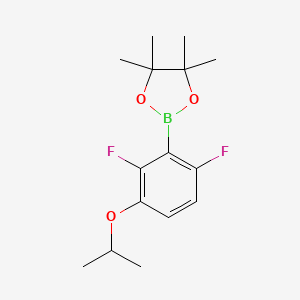
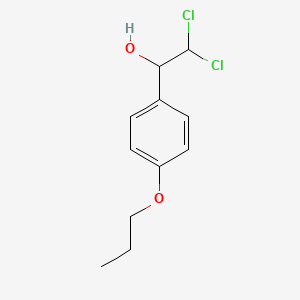
![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)

